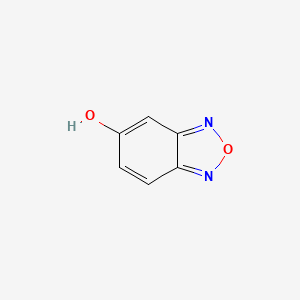
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one
Vue d'ensemble
Description
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a hydroxyphenyl group and a mercapto group attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazine derivative. The reaction conditions often require controlled temperature and pH to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced triazine derivatives.
Substitution: Brominated or nitrated hydroxyphenyl derivatives.
Applications De Recherche Scientifique
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenyl derivatives: Compounds such as 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid share the hydroxyphenyl group.
Triazine derivatives: Compounds like melamine and cyanuric acid share the triazine ring structure.
Uniqueness
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is unique due to the combination of the hydroxyphenyl and mercapto groups attached to the triazine ring This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Propriétés
IUPAC Name |
6-(4-hydroxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-6-3-1-5(2-4-6)7-8(14)10-9(15)12-11-7/h1-4,13H,(H2,10,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAGTQXQXJNDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)

![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)




![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)

![3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid](/img/structure/B1418137.png)
![7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)
